molecular formula C12H15N3O B2769671 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006466-99-4

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2769671
CAS No.: 1006466-99-4
M. Wt: 217.272
InChI Key: RLYULTAJGVUTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYULTAJGVUTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1COC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 4-chloroaniline with 1,3-dimethyl-4-hydroxypyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • CAS Numbers : 1006958-85-5 (primary), 1006466-99-4 (alternate) .
  • Purity : Typically ≥95% in commercial and research-grade samples .

Synthesis :
The compound is synthesized via Suzuki-Miyaura cross-coupling between 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-bromo-1,3-dimethylpyrazole. Microwave irradiation (150°C, 10 minutes) accelerates the reaction, with Pd(PPh₃)₄ as the catalyst and CsF as a base .

Key Applications :
As a precursor in medicinal chemistry, its aniline moiety and pyrazole ring enable functionalization for drug candidates targeting kinase inhibition or antimicrobial activity .

Comparison with Structurally Similar Compounds

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Structure : Contains three 4-methylpyrazole units attached to a central methyl group on the aniline ring .
  • Synthesis : Prepared by refluxing 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO, requiring extensive aqueous washes to remove residual solvent .
  • Key Differences: Complexity: Higher molecular weight (C₁₉H₂₁N₇) and steric bulk due to three pyrazole groups. Stability: Enhanced metabolic stability compared to mono-pyrazole derivatives, attributed to hindered enzyme access .

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Structure : Features a chloro-fluoro substitution on the aniline ring and a 4-methoxyphenylpyrazole group .
  • Key Differences: Electron-Withdrawing Groups: The chloro-fluoro substituents increase electrophilicity, enhancing reactivity in SNAr reactions. Biological Activity: Demonstrated improved antimicrobial potency compared to non-halogenated analogs .

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

  • Structure : Ethyl group replaces one methyl on the pyrazole ring .
  • Key Differences :
    • Lipophilicity : The ethyl group increases logP by ~0.5 units, improving membrane permeability .
    • Metabolism : Ethyl substitution reduces hepatic clearance rates compared to the dimethyl analog .

Fluorinated Derivatives (e.g., 4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine)

  • Structure : Fluorine atom added to the aniline ring .
  • Key Differences :
    • Electronic Effects : Fluorine’s electronegativity alters electron density, enhancing binding to targets like tyrosine kinases.
    • Synthetic Challenges : Requires careful control of fluorination conditions to avoid byproducts .

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

  • Structure : Incorporates a thiazole ring instead of a pyrazole-ether linkage .
  • Key Differences :
    • Bioactivity : Thiazole moiety confers antitumor activity in preclinical models, unlike the parent compound .
    • Spectroscopic Profile : Distinctive IR absorption at 1650 cm⁻¹ (C=N stretch) and NMR shifts for thiazole protons .

Comparative Data Table

Compound Molecular Formula Key Substituents CAS Number Notable Properties
This compound C₁₂H₁₅N₃O Pyrazole-methoxy, dimethyl 1006958-85-5 High purity (95%), Suzuki synthesis
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline C₁₉H₂₁N₇ Tris-pyrazole, methyl Not reported Robust crystallinity, multi-step synthesis
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline C₂₃H₁₈ClFN₃O Halogenated, methoxyphenyl Not reported Enhanced antimicrobial activity
4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline C₁₃H₁₇N₃O Ethyl-pyrazole 1006323-17-6 Increased lipophilicity
4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine C₁₂H₁₄FN₃O Fluorinated aniline 1006468-73-0 Improved kinase inhibition

Biological Activity

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C12H15N3O
  • Molecular Weight: 217.27 g/mol
  • CAS Number: 1006466-99-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including:

  • Antileishmanial Activity: Studies indicate that pyrazole-bearing compounds can inhibit the growth of Leishmania species, which are responsible for leishmaniasis.
  • Antimalarial Activity: Similar compounds have demonstrated efficacy against Plasmodium species, the causative agents of malaria.

Target Pathways

The compound may affect biochemical pathways related to the life cycles of these pathogens. For example, it could interfere with metabolic processes essential for their survival and replication.

Biological Evaluation

Research has highlighted the potential anticancer properties of pyrazole derivatives similar to this compound. A study on related compounds revealed significant inhibitory effects on tumor growth:

CompoundCell LineIC50 (μM)
5aMCF-71.88 ± 0.11
B16-F102.12 ± 0.15

The compound 5a displayed potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 ± 0.06 μM . This suggests that structurally similar compounds may also exhibit significant antiproliferative effects.

Antitumor Activity

Recent advancements in drug discovery have focused on pyrazole derivatives as potential anticancer agents. For instance:

  • Study Findings: A series of N-(diphenylpyrazolyl)methyl aniline derivatives were synthesized and evaluated for their biological activity against various cancer cell lines.
CompoundCell LineGI50 (μM)
AMCF73.79
BSF26812.50
CNCI-H46042.30

These compounds exhibited promising results in inhibiting cell proliferation, indicating a potential role for pyrazole derivatives in cancer therapy .

Antimicrobial Activity

In addition to antitumor effects, pyrazole derivatives have been investigated for their antimicrobial properties:

  • In Vitro Studies: Compounds were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.